molecular formula C17H15FN4O2 B12920435 N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917760-02-2

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B12920435
CAS No.: 917760-02-2
M. Wt: 326.32 g/mol
InChI Key: ZSNWYWTUSFNETD-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for drug development. The presence of the ethoxy and fluorophenyl groups in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antimicrobial and antiproliferative activities.

    Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities, including anticancer and anti-inflammatory properties.

    Indole derivatives: Widely studied for their anti-inflammatory and analgesic activities.

Uniqueness

N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide stands out due to the presence of the ethoxy and fluorophenyl groups, which enhance its pharmacological properties. These structural features contribute to its unique binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

917760-02-2

Molecular Formula

C17H15FN4O2

Molecular Weight

326.32 g/mol

IUPAC Name

N-[4-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide

InChI

InChI=1S/C17H15FN4O2/c1-3-24-16-15-14(21-17(22-16)19-10(2)23)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,21,22,23)

InChI Key

ZSNWYWTUSFNETD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C

Origin of Product

United States

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